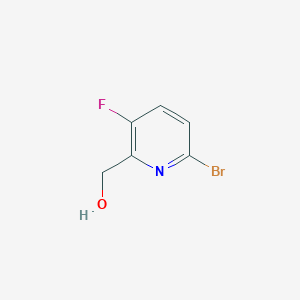

(6-Bromo-3-fluoropyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-3-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIOKAVUZIHCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704692 | |

| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918793-01-8 | |

| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromo-3-fluoropyridin-2-yl)methanol: Properties, Synthesis, and Synthetic Utility

Introduction: A Versatile Building Block in Modern Drug Discovery

(6-Bromo-3-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative that has emerged as a crucial building block for medicinal chemists and researchers in drug development. Its strategic placement of three distinct functional groups—a hydroxymethyl, a bromine atom, and a fluorine atom—on a pyridine scaffold provides a versatile platform for molecular elaboration. The pyridine ring itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a parent molecule.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and safe handling of this compound. The insights herein are intended to empower researchers to leverage this reagent's full potential in the synthesis of complex molecular architectures and novel chemical entities.

Core Chemical and Physical Properties

This compound is typically a solid powder at room temperature.[1][2] Its key identifiers and physical properties are summarized below, compiled from authoritative supplier data.[2][3][4][5][6]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Bromo-3-fluoro-2-(hydroxymethyl)pyridine; 6-Bromo-3-fluoropyridine-2-methanol | [6] |

| CAS Number | 918793-01-8 | [3][4] |

| Molecular Formula | C₆H₅BrFNO | [3][4] |

| Molecular Weight | 206.01 g/mol | [3][5] |

| Physical Form | Solid / Powder | [1][2] |

| InChI Key | SXIOKAVUZIHCDD-UHFFFAOYSA-N | [2] |

| Storage Conditions | Store in a dry, cool, well-ventilated area. Keep container sealed. | [4][6] |

Synthesis and Purification

The most direct and common synthetic route to this compound is the selective reduction of its corresponding aldehyde, 6-bromo-3-fluoropicolinaldehyde.

Caption: Synthetic workflow for this compound.

Causality in Reagent Selection

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. It is a mild and chemoselective reagent, highly effective for reducing aldehydes and ketones without affecting other potentially reducible groups, such as the pyridine ring or the carbon-bromine bond. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which serves as both the solvent and a proton source for the workup. This method is favored for its operational simplicity, high yields, and straightforward purification.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 6-bromo-3-fluoropicolinaldehyde.

Materials:

-

6-bromo-3-fluoropicolinaldehyde (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolve 6-bromo-3-fluoropicolinaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride to the stirred solution in small portions. Rationale: The addition is done slowly to control the exothermic reaction and prevent excessive gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water to decompose excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the remaining aqueous residue between ethyl acetate and deionized water.

-

Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Core Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it a powerful intermediate.

Caption: Key reaction pathways for this compound.

-

Reactions at the Hydroxymethyl Group: The primary alcohol is a versatile handle for various transformations.

-

Oxidation: It can be cleanly oxidized back to the parent aldehyde, 6-bromo-3-fluoropicolinaldehyde, using mild reagents like Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂).[7] This aldehyde is a precursor for imine formation, Wittig reactions, and other nucleophilic additions. Further oxidation to the corresponding carboxylic acid can be achieved with stronger oxidizing agents.

-

-

Reactions at the C6-Bromo Bond: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl substituents at the 6-position. This is one of the most widely used reactions for constructing biaryl structures in drug candidates.[8]

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the synthesis of 6-aminopyridine derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, useful for constructing rigid linkers or as precursors for further transformations.

-

-

Influence of the C3-Fluoro Group: The electron-withdrawing fluorine atom modulates the electronics of the pyridine ring. It can increase the acidity of ring protons, influence the regioselectivity of certain reactions, and is often incorporated into drug candidates to block metabolic oxidation or enhance binding affinity through favorable electrostatic interactions.

Detailed Experimental Protocol: Oxidation

Objective: To synthesize 6-bromo-3-fluoropicolinaldehyde via oxidation of this compound.[7]

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Suspend this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Dess-Martin Periodinane in one portion. Rationale: DMP is a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes with minimal side reactions.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Rationale: Sodium thiosulfate reduces the iodine byproducts of the DMP reagent, aiding in purification.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude aldehyde can be purified by silica gel chromatography if necessary.

Applications in Research and Drug Development

While specific, direct examples of this compound being used to synthesize a marketed drug are not readily found in public literature, its structural motifs are central to many advanced pharmaceutical compounds. It serves as an invaluable intermediate for creating highly functionalized pyridine cores found in kinase inhibitors and other targeted therapies. For example, related substituted pyridines form the backbone of potent inhibitors like Ponatinib, which targets BCR-ABL kinase, and AMG 337, a selective MET inhibitor.[9][10][11] The combination of a coupling-ready bromide and a modifiable alcohol function allows chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | GHS Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H319: Causes serious eye irritation. |

| STOT - Single Exposure | H335: May cause respiratory irritation. |

| Source: SynQuest Laboratories Safety Data Sheet[4] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]

-

Avoid breathing dust, mist, or spray.[4]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage:

-

Keep the container tightly closed and sealed in a dry, cool, and well-ventilated place.[4][6]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

First-Aid Measures:

-

Inhalation: Remove the person to fresh air. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal:

-

Dispose of contents and container in accordance with licensed collector's sorting instructions. Material should be handled as hazardous waste.[4]

References

-

Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[9][12][13]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET. (2016). ACS Publications. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2011). PMC - NIH. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | 918793-01-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. synquestlabs.com [synquestlabs.com]

- 5. scbt.com [scbt.com]

- 6. This compound - CAS:918793-01-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. AMG-337 - LKT Labs [lktlabs.com]

- 12. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]

- 13. qingmupharm.com [qingmupharm.com]

An In-depth Technical Guide on (6-Bromo-3-fluoropyridin-2-yl)methanol

Abstract

This guide provides a comprehensive technical overview of (6-Bromo-3-fluoropyridin-2-yl)methanol, CAS number 918793-01-8.[1][2][3] It is a critical building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis methodologies, and significant applications in medicinal chemistry, with a focus on its role as a versatile intermediate. Furthermore, it outlines key reactions, analytical characterization techniques, and essential safety and handling protocols.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in numerous pharmaceuticals. The strategic introduction of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This compound combines the benefits of the pyridine core with the advantageous properties of fluorine and the reactivity of a bromine substituent. This combination makes it a highly versatile building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthetic chemistry.

| Property | Value |

| CAS Number | 918793-01-8 |

| Molecular Formula | C6H5BrFNO |

| Molecular Weight | 206.01 g/mol [2][6] |

| Appearance | Solid-Powder[7] |

| IUPAC Name | (6-bromo-3-fluoro-2-pyridinyl)methanol[7] |

| InChI Key | SXIOKAVUZIHCDD-UHFFFAOYSA-N[7] |

Synthesis and Mechanism

The synthesis of this compound is a critical process for its use in further chemical transformations. A common and efficient method involves the reduction of the corresponding aldehyde, 6-bromo-3-fluoropicolinaldehyde.

3.1. Recommended Synthesis Protocol: Reduction of 6-bromo-3-fluoropicolinaldehyde

This protocol provides a reliable and scalable method for the synthesis of this compound.

Materials:

-

6-bromo-3-fluoropicolinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolution: Dissolve 6-bromo-3-fluoropicolinaldehyde in methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the stirred solution, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

-

Quenching: Carefully add saturated aqueous ammonium chloride to quench the reaction.

-

Extraction: Extract the product into dichloromethane.

-

Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Expertise & Experience Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride is chosen for its mild and selective nature, effectively reducing the aldehyde without affecting the pyridine ring or the halogen substituents.

-

Solvent: Methanol is an ideal solvent as it readily dissolves both the reactant and the reducing agent, facilitating a homogenous reaction.

-

Temperature Control: Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of byproducts, ensuring a high yield of the desired product.

3.2. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules.

4.1. Oxidation to Aldehyde

The primary alcohol can be oxidized back to the aldehyde, 6-bromo-3-fluoropicolinaldehyde, using reagents like Dess-Martin periodinane.[8] This aldehyde is a valuable intermediate for various subsequent reactions.

4.2. Cross-Coupling Reactions

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for drug screening.

4.3. Applications in Kinase Inhibitor Synthesis

The substituted pyridine motif is a common feature in many kinase inhibitors. The ability to functionalize this compound at multiple positions makes it a valuable precursor for the synthesis of potent and selective inhibitors of kinases such as MET.[4]

4.4. Reaction Pathways Diagram

Caption: Key reaction pathways of this compound.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. |

| ¹³C NMR | Resonances for the six carbons of the pyridine ring and the hydroxymethyl carbon. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular weight of 206.01 g/mol . |

| Infrared Spectroscopy | Characteristic absorption bands for O-H, C-H, C-F, and C-Br bonds, as well as aromatic C=C and C=N stretching. |

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Statements:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][9] In case of inadequate ventilation, wear respiratory protection.[1]

-

Handling: Use only outdoors or in a well-ventilated area.[9] Avoid breathing dust, mist, or spray.[1] Wash skin thoroughly after handling.[1]

-

First Aid: In case of contact with skin, wash with plenty of soap and water.[1] If in eyes, rinse cautiously with water for several minutes.[9] If inhaled, remove the person to fresh air. If swallowed, rinse mouth with water and do NOT induce vomiting.[1] In all cases of exposure, seek immediate medical advice/attention.[1]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.

-

Fire Fighting: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray as suitable extinguishing media.[1] Thermal decomposition may generate carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[1][9]

-

Disposal: Dispose of contents/container in accordance with licensed collector's sorting instructions.[1]

References

-

Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2][7]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity - ACS Publications. [Link]

-

Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic | Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. 918793-01-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - CAS:918793-01-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 918793-01-8 [sigmaaldrich.com]

- 8. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. aksci.com [aksci.com]

An In-Depth Technical Guide to (6-Bromo-3-fluoropyridin-2-yl)methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

Substituted pyridinylmethanols are a cornerstone in the edifice of medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals and functional materials.[1] The strategic placement of substituents on the pyridine ring allows for the meticulous tuning of a molecule's physicochemical and biological properties. Among these, the introduction of fluorine has become a paramount strategy in modern drug design. The unique attributes of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[2][3][4]

This guide focuses on a particularly valuable building block: (6-Bromo-3-fluoropyridin-2-yl)methanol . This compound synergistically combines the structural features of a pyridine ring, a bromine atom (a versatile handle for cross-coupling reactions), a fluorine atom (for modulation of electronic and biological properties), and a hydroxymethyl group (a key functional group for further synthetic transformations). Understanding its structure and mastering its synthesis are crucial for researchers aiming to develop next-generation therapeutics.

Molecular Structure and Properties

This compound is a solid, typically a powder, at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 918793-01-8 | [5] |

| Molecular Formula | C₆H₅BrFNO | [5] |

| Molecular Weight | 206.01 g/mol | [5] |

| IUPAC Name | (6-bromo-3-fluoro-2-pyridinyl)methanol | |

| Physical Form | Solid-Powder | [1] |

The structure of this compound, with its unique arrangement of functional groups, is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most direct and efficient synthetic route to this compound is through the reduction of its corresponding aldehyde, 6-Bromo-3-fluoropyridine-2-carbaldehyde . This transformation is a classic example of carbonyl reduction, a fundamental reaction in organic synthesis.

Synthetic Scheme

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol details the reduction of 6-Bromo-3-fluoropyridine-2-carbaldehyde to this compound using sodium borohydride.

Materials:

-

6-Bromo-3-fluoropyridine-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-3-fluoropyridine-2-carbaldehyde (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Causality: The portion-wise addition and cooling are crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to decompose the excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product as a solid.

Characterization

Expected ¹H NMR Data:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns and chemical shifts will be influenced by the electronegative fluorine and bromine substituents.

Expected ¹³C NMR Data:

The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the pyridine ring and the carbon of the hydroxymethyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, mist, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of fire, thermal decomposition may produce toxic gases, including carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[1] Use appropriate extinguishing media such as alcohol-resistant foam, carbon dioxide, or dry powder.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its synthesis via the reduction of the corresponding aldehyde is a reliable and scalable method. The strategic incorporation of both fluorine and bromine atoms provides medicinal chemists with a powerful tool to create novel compounds with enhanced biological activity and optimized pharmacokinetic properties. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound is set to increase, paving the way for future therapeutic breakthroughs.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

- BenchChem. A Head-to-Head Comparison of Synthetic Routes for Substituted Pyridinylmethanols.

- U.S.

Sources

A Technical Guide to (6-Bromo-3-fluoropyridin-2-yl)methanol: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

(6-Bromo-3-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom suitable for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a hydroxymethyl group for further functionalization, makes it an attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Compound Identification and Physicochemical Properties

The fundamental identity of this compound is established by its unique chemical structure and identifiers.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | (6-bromo-3-fluoro-2-pyridinyl)methanol | [1] |

| CAS Number | 918793-01-8 | [2][3] |

| Molecular Formula | C₆H₅BrFNO | [2][3] |

| Molecular Weight | 206.01 g/mol | [2][3] |

| InChI Key | SXIOKAVUZIHCDD-UHFFFAOYSA-N | [1] |

| Synonyms | 6-Bromo-3-fluoro-2-(hydroxymethyl)pyridine, 2-Pyridinemethanol, 6-bromo-3-fluoro- | [4] |

The physical properties of this compound are critical for its handling, storage, and application in synthetic protocols.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid, powder | [1] |

| Color | White / Off-white | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | 265.0 ± 35.0 °C (Predicted) | N/A |

| Density | 1.762 ± 0.06 g/cm³ (Predicted) | N/A |

| Storage Temperature | Ambient, sealed in a dry environment | [1][4] |

Synthesis and Mechanistic Considerations

The most direct and commonly employed synthetic route to this compound is the chemoselective reduction of its corresponding aldehyde, 6-bromo-3-fluoropyridine-2-carbaldehyde.

Recommended Synthetic Protocol: Reduction of Aldehyde

This procedure is adapted from established methodologies for the reduction of pyridine aldehydes and is detailed in patent literature, demonstrating its utility in a drug discovery context.

-

Reaction Scheme:

Caption: Synthesis via reduction of the corresponding aldehyde.

-

Step-by-Step Methodology:

-

Dissolution: To a solution of 6-bromo-3-fluoropyridine-2-carbaldehyde (1 equivalent) in methanol (MeOH), cool the mixture to 0 °C using an ice bath. The choice of methanol as a solvent is crucial as it is compatible with the reducing agent and effectively solubilizes the starting material.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C. The use of NaBH₄ is a strategic choice due to its high chemoselectivity for reducing aldehydes and ketones in the presence of other reducible functional groups, and its operational simplicity compared to more powerful hydrides like LiAlH₄.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting aldehyde.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. The product is then typically extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final this compound as a solid.

-

Chemical Reactivity and Spectroscopic Profile

The synthetic utility of this compound stems from its three distinct functional handles, which allow for a variety of subsequent chemical transformations.

Caption: Key reaction pathways for this compound.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde, 6-bromo-3-fluoropyridine-2-carbaldehyde, using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). This aldehyde is a precursor for various other transformations, including reductive aminations and Wittig reactions.

-

Cross-Coupling at the Bromine Position: The bromine atom at the 6-position is highly susceptible to palladium-catalyzed cross-coupling reactions. This is arguably its most significant feature for drug discovery, enabling the introduction of a wide array of aryl, heteroaryl, or alkynyl groups via Suzuki or Sonogashira couplings. This allows for rapid library synthesis and structure-activity relationship (SAR) exploration.

-

Functionalization of the Hydroxymethyl Group: The alcohol functionality can be converted into various other groups. For instance, it can undergo etherification (e.g., Williamson ether synthesis) to introduce diverse side chains, or it can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions.

Spectroscopic Characterization

While a definitive, publicly available, peer-reviewed full NMR dataset for this specific compound is elusive, data can be inferred from closely related structures and supplier-provided information. Researchers should always perform full characterization on their synthesized material.

Table 3: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (ppm) & Multiplicity | Notes |

| ¹H NMR | ~7.6 (dd), ~7.4 (dd), ~4.8 (s or d), ~3.5 (t, OH) | The two aromatic protons on the pyridine ring will appear as doublets of doublets due to H-H and H-F coupling. The methylene protons (-CH₂OH) will likely appear as a singlet or a doublet coupled to the hydroxyl proton. The hydroxyl proton signal can be broad and its position is solvent-dependent. |

| ¹³C NMR | ~157 (d, J≈240 Hz), ~145 (d), ~140, ~125 (d), ~120, ~60 | The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant. Other carbons on the ring will exhibit smaller couplings to the fluorine. |

| ¹⁹F NMR | ~ -120 to -140 ppm | The chemical shift is characteristic for a fluorine atom on a pyridine ring. It will likely appear as a multiplet due to coupling with the adjacent aromatic protons. |

Note: Predicted values are based on standard NMR chemical shift ranges for similar fluoropyridine structures. Actual experimental values may vary based on solvent and other experimental conditions.

Applications in Drug Discovery & Development

The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. Its primary application is as a scaffold to which different molecular fragments can be appended in a controlled, stepwise manner.

Case Study: Synthesis of Kinase Inhibitors

A significant application of this building block is demonstrated in the synthesis of potent kinase inhibitors. For example, patent literature describes its use as a key intermediate in the preparation of compounds targeting kinases involved in inflammatory diseases.

-

Workflow: Integration into a Kinase Inhibitor Scaffold

-

Initial Coupling: this compound is subjected to a Suzuki coupling reaction with a suitable boronic acid or ester. This step introduces a key aryl or heteroaryl moiety at the 6-position of the pyridine ring. The choice of this fragment is critical for achieving desired potency and selectivity against the target kinase.

-

Oxidation: The hydroxymethyl group of the coupled product is then oxidized to the corresponding aldehyde.

-

Reductive Amination: The resulting aldehyde is then reacted with a primary or secondary amine under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This step introduces another point of diversity and allows for the incorporation of fragments that can interact with specific residues in the kinase active site.

-

This multi-step sequence highlights the strategic value of the starting material, where each functional group is addressed in a specific order to build molecular complexity.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

Table 4: Hazard Identification and Safety Recommendations

| Hazard Category | GHS Hazard Statements | Precautionary Measures & PPE |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear eye protection/face protection. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generation of dust.

-

Storage: Store in a tightly closed container in a dry and cool place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate whose value is derived from its strategically placed functional groups. The interplay between the alcohol, the bromine, and the fluorine allows for orthogonal chemical modifications, making it a powerful tool for medicinal chemists. Its demonstrated use in the synthesis of kinase inhibitors underscores its importance in modern drug discovery programs. This guide provides the core technical information necessary for its effective and safe utilization in a research and development setting.

References

-

PubChem. Patent US-9499486-B2: Kinase inhibitor. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. Available from: [Link]

-

Beilstein Journals. Supporting Information: Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Available from: [Link]

-

PubMed Central. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Available from: [Link]

-

PubChem. Patent US-8133900-B2: Use of bi-aryl meta-pyrimidine inhibitors of kinases. Available from: [Link]

-

PubMed Central. An Insight into the Medicinal Chemistry Perspective of Macrocyclic Derivatives with Antitumor Activity: A Systematic Review. Available from: [Link]

-

PubChem. Patent US-8563563-B2: Inhibitors of bruton's tyrosine kinase. Available from: [Link]

-

Cherry, et al. Supporting Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of (6-Bromo-3-fluoropyridin-2-yl)methanol

Introduction

(6-Bromo-3-fluoropyridin-2-yl)methanol is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxymethyl group on a pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate in drug discovery and development. However, the inherent reactivity of this multifaceted molecule necessitates a thorough understanding of its stability profile to ensure its quality, efficacy, and safety throughout its lifecycle, from storage to its use in multi-step syntheses.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the potential degradation pathways based on the chemical functionalities present in the molecule and provide a framework for robust stability testing. This document is intended for researchers, scientists, and drug development professionals who handle, store, or utilize this important chemical intermediate.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to assessing its stability.

| Property | Value | Source |

| CAS Number | 918793-01-8 | [1][2] |

| Molecular Formula | C₆H₅BrFNO | [1][2] |

| Molecular Weight | 206.01 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3][4] |

| pKa (Predicted) | 12.35 ± 0.10 | [3] |

Stability Profile and Potential Degradation Pathways

While supplier data sheets indicate that this compound is stable under normal handling and storage conditions, its chemical structure suggests several potential degradation pathways under stress conditions such as exposure to heat, light, humidity, and reactive chemical environments.[1] Understanding these potential pathways is crucial for designing appropriate stability studies and defining optimal storage conditions.

Oxidation

The primary alcohol (hydroxymethyl group) is susceptible to oxidation. This can occur in the presence of oxidizing agents or through auto-oxidation, potentially accelerated by heat, light, or metal ions. The oxidation of hydroxymethylpyridines typically proceeds in a stepwise manner to form the corresponding aldehyde and then the carboxylic acid.[2]

-

This compound → 6-Bromo-3-fluoropicolinaldehyde → 6-Bromo-3-fluoropicolinic acid

This oxidative degradation can lead to the formation of impurities that may be difficult to separate from the parent compound and could have detrimental effects on subsequent synthetic steps or the final product's purity.

Photodegradation

Halogenated aromatic compounds, including pyridine derivatives, can be susceptible to photodegradation upon exposure to UV or visible light. The energy from light can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The pyridine ring itself can also undergo photochemical reactions.

Thermal Decomposition

At elevated temperatures, brominated organic compounds can undergo thermal decomposition. This process can lead to the cleavage of the carbon-bromine and other bonds, potentially generating brominated byproducts and char.[5][6] The presence of other functional groups can influence the temperature at which decomposition begins and the nature of the resulting products.

Hydrolysis

While the hydroxymethyl group is generally stable to hydrolysis, the compound's stability in aqueous solutions, particularly at non-neutral pH, should be considered. Under strongly acidic or basic conditions, catalyzed degradation reactions could potentially occur, although this is generally less of a concern for the solid material.

Below is a diagram illustrating the potential degradation pathways of this compound.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

Based on the available safety data and an understanding of the compound's chemical nature, the following storage and handling procedures are recommended to maintain its integrity.

Storage Conditions

-

Temperature: While some suppliers suggest ambient temperature storage, to mitigate the risk of slow degradation over time, it is prudent to store the material in a cool, dry, and well-ventilated area .[1] Some sources recommend refrigeration at 0-8 °C .[3] For long-term storage, refrigeration is the preferred condition to minimize the potential for thermal degradation and oxidative processes.

-

Light: The container should be opaque to protect the compound from light and prevent potential photodegradation.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture, which can promote oxidation and potential hydrolysis. The container should be kept tightly closed when not in use.[1]

Incompatible Materials

To prevent chemical reactions that could degrade the compound, avoid contact with:

-

Strong oxidizing agents: These can readily oxidize the hydroxymethyl group.[1]

-

Strong acids and bases: These may catalyze degradation reactions.

-

Heat, sparks, and open flames: As a solid organic material, it can be combustible at high temperatures.[1]

Handling Precautions

-

Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1]

-

Wear appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]

-

Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[1]

-

Do not eat, drink, or smoke in areas where the compound is handled.[1]

Framework for a Comprehensive Stability Study

To rigorously assess the stability of this compound, a forced degradation study is recommended. Such a study exposes the compound to a range of stress conditions to identify potential degradants and establish degradation pathways. This information is invaluable for developing stability-indicating analytical methods and determining appropriate storage conditions and re-test dates.

Experimental Protocol for Forced Degradation

The following is a general protocol for a forced degradation study. The specific concentrations and durations may need to be optimized based on preliminary results.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solution): Heat the stock solution at 80 °C for 48 hours.

-

Thermal Degradation (Solid State): Store the solid compound at 80 °C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis. A control sample (unstressed) should be analyzed concurrently.

-

Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, should be used to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.

The workflow for a forced degradation study is outlined in the diagram below.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a valuable, yet reactive, chemical intermediate. While it exhibits good stability under recommended storage conditions, its susceptibility to oxidation, photodegradation, and thermal stress necessitates careful handling and storage to ensure its quality and prevent the formation of unwanted impurities. The implementation of a robust stability testing program, including forced degradation studies, is essential for a comprehensive understanding of its stability profile. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can effectively manage the stability of this compound, thereby ensuring the integrity of their research and the quality of their synthesized products.

References

-

This compound Safety Data Sheet. Synquest Labs.

-

This compound. Sunway Pharm Ltd.

-

This compound. ChemicalBook.

-

This compound. Sigma-Aldrich.

-

How to evaluate the stability of pharmaceutical intermediates over time?. Blog.

-

Novel Techniques Improve Pharmaceutical Stability Testing. News-Medical.Net.

-

Analytical Techniques In Stability Testing. Separation Science.

-

(6-Bromopyridin-2-yl)methanol. BLD Pharm.

-

Analytical Techniques for Stability Testing: HPLC. StabilityStudies.in.

-

SAFETY DATA SHEET. MilliporeSigma.

-

Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.

-

Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.

-

Safety Data Sheet. MedchemExpress.com.

-

This compound. Santa Cruz Biotechnology.

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH.

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

-

Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.

-

Halogenation of pyridine compounds. Google Patents.

-

Aldrich 554146 - SAFETY DATA SHEET. Sigma-Aldrich.

-

(6-Bromo-5-fluoropyridin-2-yl)methanol hydrochloride. BLDpharm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]

The Versatile Role of (6-Bromo-3-fluoropyridin-2-yl)methanol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(6-Bromo-3-fluoropyridin-2-yl)methanol , a functionalized pyridine derivative, has emerged as a pivotal building block in contemporary organic synthesis. Its unique combination of a reactive bromine atom, a directing hydroxymethyl group, and a modulating fluorine atom makes it a highly versatile reagent for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides an in-depth exploration of its synthesis, properties, and, most importantly, its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and safe handling procedures is paramount for its effective and secure utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 918793-01-8 | [1] |

| Molecular Formula | C₆H₅BrFNO | [1] |

| Molecular Weight | 206.01 g/mol | [1] |

| Appearance | Solid-Powder | |

| Storage | Sealed in dry, Room Temperature | [2] |

The safety profile of this compound necessitates careful handling in a well-ventilated fume hood, utilizing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] In case of fire, thermal decomposition can generate hazardous products such as carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[3]

The Synthetic Utility: A Gateway to Molecular Diversity

The strategic positioning of the bromo, fluoro, and hydroxymethyl groups on the pyridine ring allows for a diverse range of chemical transformations. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be further functionalized or can influence the regioselectivity of reactions. The fluorine atom can enhance metabolic stability and binding affinity of the final molecule, a desirable feature in drug design.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of C(sp²)–C(sp²) bonds. This compound is an excellent substrate for this reaction, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 6-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and is dependent on the specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling:

A general procedure involves the reaction of this compound with a boronic acid or a trifluoroborate salt in the presence of a palladium catalyst and a base.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Causality in Experimental Choices:

-

Catalyst and Ligand: The choice of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand such as SPhos or XPhos is critical for efficient catalytic turnover. These ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center and promote the reductive elimination of the product.[4]

-

Base and Solvent: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center.[5] A mixture of an organic solvent like dioxane or toluene with water is often used to ensure the solubility of both the organic and inorganic reagents.[5]

-

Inert Atmosphere: The exclusion of oxygen is crucial as the active Pd(0) catalyst is susceptible to oxidation, which would deactivate it and halt the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

Representative Protocol for Sonogashira Coupling of a Related Substrate:

To a degassed solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1), Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) are added. After further degassing, the terminal alkyne (1 equiv) is added dropwise, and the reaction is stirred at room temperature for 16 hours.[6]

Caption: Simplified catalytic cycles in a Sonogashira reaction.

Field-Proven Insights:

-

Copper Co-catalyst: The role of the copper(I) iodide is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

-

Base: A mild base, such as triethylamine, serves both as a solvent and to neutralize the HBr formed during the reaction.

-

Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C-N bonds. This reaction is particularly valuable in drug discovery, where the introduction of amine functionalities is a common strategy to modulate the physicochemical and pharmacological properties of a molecule.[8]

General Protocol for Buchwald-Hartwig Amination:

A typical procedure involves heating a mixture of the aryl bromide, an amine, a palladium catalyst, a suitable phosphine ligand, and a strong base in an anhydrous, aprotic solvent under an inert atmosphere.[9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Component | Example | Rationale |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precatalysts that form the active Pd(0) species in situ.[8] |

| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination.[10] |

| Base | NaOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases to deprotonate the amine.[9] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents to prevent catalyst deactivation.[9] |

| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle.[9] |

graph Buchwald_Hartwig_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];start [label="Start:\nInert Atmosphere Schlenk Flask"]; add_solids [label="Add Solids:\nthis compound\nPd Precatalyst, Ligand, Base"]; add_liquids [label="Add Liquids:\nAnhydrous Solvent\nAmine"]; react [label="Heat and Stir\n(80-110 °C)"]; monitor [label="Monitor Reaction\n(TLC, LC-MS)"]; workup [label="Aqueous Work-up:\n- Quench\n- Extract with organic solvent\n- Dry and concentrate"]; purify [label="Purify:\nColumn Chromatography"]; product [label="Final Product:\n6-Amino-3-fluoropyridin-2-yl)methanol Derivative"];

start -> add_solids -> add_liquids -> react -> monitor -> workup -> purify -> product; }

Caption: Experimental workflow for a Buchwald-Hartwig amination.

Expertise in Action:

The choice of ligand is often critical and depends on the nature of the amine. For instance, bulky biarylphosphine ligands like XPhos are often effective for coupling with primary and secondary amines. The hydroxymethyl group on the substrate may require protection prior to the reaction, depending on the specific conditions and the nature of the amine, to avoid undesired side reactions.

Applications in Drug Discovery and Development

The derivatives of this compound are valuable scaffolds in medicinal chemistry. The ability to introduce a wide range of substituents at the 6-position via cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The fluorine atom at the 3-position can block metabolic oxidation and improve the pharmacokinetic profile of a drug candidate. Furthermore, the hydroxymethyl group provides a handle for further derivatization to improve solubility or to introduce additional pharmacophoric features. While specific examples of marketed drugs derived directly from this starting material are not prominently documented, the structural motifs accessible from this building block are prevalent in a wide range of biologically active compounds.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the selective and efficient construction of a diverse array of substituted pyridine derivatives through well-established and robust palladium-catalyzed cross-coupling reactions. The insights and protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this reagent in their pursuit of novel and impactful molecules.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. [Link]

-

Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. (n.d.). Supporting Information. [Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015). ResearchGate. [Link]

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7461-7466. [Link]

-

Request PDF. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7461–7466. [Link]

-

Request PDF. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

-

Request PDF. (n.d.). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of 6-Bromo-3-(trifluoromethylsulfonyloxy)flavone. Retrieved from [Link]

-

Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. (2025). Preprints.org. [Link]

-

Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) for clinical PET imaging of multidrug resistance-associated protein 1 (MRP1): a comprehensive approach including regioselective radiosynthesis, non-clinical safety evaluation and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry, 9(1), 34. [Link]

-

Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. (2025). ResearchGate. [Link]

-

Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:918793-01-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Pyridine Building Blocks for Drug Discovery and Beyond

Introduction: The Unique Power of Fluorine in Pyridine Scaffolds

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Among the myriad of heterocyclic compounds, pyridine and its derivatives hold a privileged position due to their prevalence in a vast number of approved drugs and functional materials.[2][3] When combined, the unique properties of fluorine and the inherent bioactivity of the pyridine ring create a powerful synergy, leading to the development of molecules with enhanced efficacy, improved pharmacokinetic profiles, and novel material characteristics.[4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of fluorinated pyridine building blocks, from their fundamental properties to their synthesis and application.

The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key attributes that fluorine imparts upon a molecule.[1][5] These characteristics can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and pKa.[2][6] Consequently, the incorporation of fluorine into a pyridine ring can lead to:

-

Enhanced Metabolic Stability: The robust C-F bond is resistant to metabolic cleavage, often prolonging the in-vivo half-life of a drug.[7]

-

Increased Lipophilicity: Fluorine can enhance a molecule's ability to permeate cell membranes, a critical factor for bioavailability.[6]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing drug-receptor interactions.

-

Improved Binding Affinity: Fluorine can participate in unique, non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets, leading to increased potency and selectivity.[8]

This guide will delve into the synthetic methodologies for accessing these valuable building blocks, explore their reactivity, and showcase their application in the development of next-generation pharmaceuticals and advanced materials.

Synthetic Strategies for Fluorinated Pyridines: A Chemist's Toolkit

The regioselective introduction of fluorine onto a pyridine ring presents a significant synthetic challenge. However, a variety of methods have been developed to access a diverse range of fluorinated pyridine building blocks. The choice of strategy often depends on the desired substitution pattern, the nature of other substituents on the ring, and the scale of the synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful and widely used method for the synthesis of fluorinated pyridines.[6] This reaction typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride anion.[6][9] The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the negatively charged Meisenheimer intermediate.[10]

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, making fluoropyridines themselves excellent precursors for further functionalization.[10][11][12]

Key Considerations for SNAr:

-

Leaving Group: The nitro group is an excellent leaving group for the introduction of fluorine.[6]

-

Fluoride Source: Anhydrous fluoride sources, such as cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst, are commonly used.

-

Solvent: Aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are typically employed to enhance the nucleophilicity of the fluoride ion.

-

Activation: The pyridine ring must be sufficiently activated by electron-withdrawing groups for the reaction to proceed efficiently.[10]

Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via SNAr [6]

This protocol describes the nucleophilic aromatic substitution of a nitro group with a fluoride anion.

-

Reactant Preparation: In a flame-dried round-bottom flask, dissolve methyl 3-nitropyridine-4-carboxylate (1 equivalent) in dry DMSO.

-

Addition of Fluoride Source: Add cesium fluoride (CsF) (1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 150-190 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-fluoropyridine-4-carboxylate.

Electrophilic Fluorination

Electrophilic fluorination offers a direct approach to introduce fluorine onto electron-rich pyridine rings. This method utilizes reagents that deliver an electrophilic fluorine species ("F+"). Selectfluor® (F-TEDA-BF4) is a widely used and commercially available electrophilic fluorinating agent.[13][14]

The regioselectivity of electrophilic fluorination is governed by the electronic properties of the pyridine ring. The reaction typically occurs at the most electron-rich positions.

Experimental Workflow: Electrophilic Fluorination of Dihydropyridines [13][14]

This workflow illustrates the synthesis of fluorinated dihydropyridines and their subsequent conversion to fluorinated pyridines.

Caption: Workflow for the synthesis of fluorinated pyridines via electrophilic fluorination.

C-H Fluorination

Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalized substrates.[15][16] Recent advances have led to the development of methods for the site-selective fluorination of pyridine C-H bonds.[11][12] For instance, silver(II) fluoride (AgF₂) has been shown to selectively fluorinate pyridines and diazines at the position adjacent to the nitrogen atom.[12][15] This method is particularly valuable for the late-stage functionalization of complex molecules.[11][12]

The mechanism is proposed to involve coordination of the basic nitrogen to the silver center, facilitating the C-H activation and subsequent fluorination.[12]

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from primary aromatic amines.[17][18] The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.[17][19] While effective, this reaction can be limited by the need for high temperatures and the potential for explosive intermediates.[18] Innovations to this method include the use of other counterions like hexafluorophosphates (PF₆⁻) and conducting the reaction in continuous flow systems to improve safety and efficiency.[17][20]

Reaction Scheme: The Balz-Schiemann Reaction

Caption: General scheme of the Balz-Schiemann reaction.

Properties and Reactivity of Fluorinated Pyridines

The introduction of fluorine significantly alters the electronic properties of the pyridine ring, which in turn influences its reactivity.

| Property | Effect of Fluorination | Implication |

| Electron Density | Decreased due to the high electronegativity of fluorine.[21] | The pyridine ring becomes less susceptible to electrophilic attack and more prone to nucleophilic attack. |

| pKa | Lowered (the pyridine becomes less basic). | Affects drug-receptor interactions and solubility. |

| C-F Bond | Strong and polarized.[5] | Contributes to metabolic stability and can participate in specific intermolecular interactions. |

| Reactivity in Cross-Coupling | C-F bonds can be activated by transition metal catalysts.[22] | Enables further functionalization of the fluorinated pyridine scaffold. |

Applications in Drug Discovery and Agrochemicals

Fluorinated pyridine building blocks are integral to the development of a wide range of pharmaceuticals and agrochemicals.[1][3][23] Their unique properties are leveraged to enhance the performance and safety of active ingredients.[24]

Case Study: Vorapaxar Sulfate

The antiplatelet medication Vorapaxar Sulfate is a prime example of a drug synthesized using a fluorinated pyridine building block.[1] The precursor, 5-(3-Fluorophenyl)-2-methylpyridine, highlights the strategic placement of a fluorine atom to modulate the electronic properties of the molecule and enhance its therapeutic effect.[1]

Agrochemicals

In the agrochemical industry, trifluoromethylpyridines (TFMPs) are a particularly important class of compounds.[23][25] The trifluoromethyl group (CF₃) is a strong electron-withdrawing group that can significantly enhance the biological activity of pesticides.[23] Fluazifop-butyl was one of the first TFMP-containing herbicides, and since then, numerous other TFMP-based agrochemicals have been developed.[23]

Future Outlook and Emerging Trends

The field of fluorination chemistry is continuously evolving, with new methods for the selective introduction of fluorine being developed.[4] Late-stage fluorination, which allows for the introduction of fluorine at a late step in a synthetic sequence, is a particularly active area of research.[11][12] This approach is invaluable for the rapid generation of analogs for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, the development of catalytic methods for fluorination, including photoredox catalysis, is expanding the toolkit for accessing novel fluorinated pyridine building blocks.[26][27] These advancements promise to accelerate the discovery and development of new drugs and materials with improved properties.

Conclusion

Fluorinated pyridine building blocks are indispensable tools for researchers in drug discovery, agrochemicals, and materials science. The strategic incorporation of fluorine can dramatically improve the physicochemical and biological properties of molecules. A thorough understanding of the synthetic methods available to access these building blocks, as well as their inherent reactivity, is crucial for their effective application. As synthetic methodologies continue to advance, the role of fluorinated pyridines in the development of innovative technologies is set to expand even further.

References

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Google AI.

- Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. (n.d.). ACS Publications.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). MDPI.

- Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. (n.d.). NIH.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC - NIH.

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). PMC - NIH.

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). Google AI.

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). PubMed.

- 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. (2025). Journal of the American Chemical Society.

- The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (2025). Google AI.

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). R Discovery.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.

- Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. (2025). Organic Letters - ACS Publications.

- Balz–Schiemann reaction. (n.d.). Wikipedia.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Common fluorine-containing building blocks. (n.d.). ResearchGate.

- Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. (2025). American Chemical Society.

- New method for introducing fluorinated components into molecules. (2024). chemeurope.com.

- Balz–Schiemann reaction. (n.d.). Grokipedia.

- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025). ResearchGate.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.

- New method for introducing fluorinated components into molecules. (2024). Universität Münster.

- Fluorinated Building Blocks. (n.d.). Alfa Chemistry.

- C–H Fluorination and Nucleophilic Aromatic Substitution of Nitrogen Heterocycles. (2014). Synfacts.

- Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC - NIH.